![molecular formula C6H5N3O B1489704 1h-Pyrazolo[4,3-c]pyridin-4-ol CAS No. 41373-13-1](/img/structure/B1489704.png)
1h-Pyrazolo[4,3-c]pyridin-4-ol
Overview
Description
1h-Pyrazolo[4,3-c]pyridin-4-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable scaffold for drug discovery and development.
Mechanism of Action
Target of Action
The primary targets of 1H-pyrazolo[4,3-c]pyridin-4(5H)-one are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis .
Mode of Action
1H-pyrazolo[4,3-c]pyridin-4(5H)-one interacts with FGFRs by competitively binding to the ATP-binding site of these receptors . This interaction inhibits the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby preventing the activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by 1H-pyrazolo[4,3-c]pyridin-4(5H)-one affects several biochemical pathways. These include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways are involved in cell proliferation, migration, and survival. Therefore, the inhibition of these pathways can lead to the suppression of tumor growth and progression .
Pharmacokinetics
The compound’s low molecular weight suggests it may have good bioavailability .
Result of Action
The inhibition of FGFRs by 1H-pyrazolo[4,3-c]pyridin-4(5H)-one results in the suppression of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
Biochemical Analysis
Biochemical Properties
1H-pyrazolo[4,3-c]pyridin-4(5H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can modulate signaling pathways that are critical for cell growth and differentiation. Additionally, 1H-pyrazolo[4,3-c]pyridin-4(5H)-one can bind to specific receptors, altering their conformation and activity .
Cellular Effects
The effects of 1H-pyrazolo[4,3-c]pyridin-4(5H)-one on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the proliferation and apoptosis of cancer cells, making it a potential candidate for anticancer therapies . Furthermore, 1H-pyrazolo[4,3-c]pyridin-4(5H)-one can impact metabolic pathways by altering the activity of key enzymes involved in cellular respiration and energy production .
Molecular Mechanism
At the molecular level, 1H-pyrazolo[4,3-c]pyridin-4(5H)-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function . This binding can result in the inhibition or activation of enzymes, leading to changes in metabolic and signaling pathways . Additionally, 1H-pyrazolo[4,3-c]pyridin-4(5H)-one can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 1H-pyrazolo[4,3-c]pyridin-4(5H)-one can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to 1H-pyrazolo[4,3-c]pyridin-4(5H)-one has been associated with changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1H-pyrazolo[4,3-c]pyridin-4(5H)-one vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as reducing tumor growth or modulating immune responses . At high doses, 1H-pyrazolo[4,3-c]pyridin-4(5H)-one can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
1H-pyrazolo[4,3-c]pyridin-4(5H)-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that are critical for its metabolism and clearance from the body . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . For example, 1H-pyrazolo[4,3-c]pyridin-4(5H)-one can inhibit enzymes involved in the glycolytic pathway, resulting in reduced glucose metabolism .
Transport and Distribution
The transport and distribution of 1H-pyrazolo[4,3-c]pyridin-4(5H)-one within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The localization and accumulation of 1H-pyrazolo[4,3-c]pyridin-4(5H)-one can influence its activity and toxicity .
Subcellular Localization
1H-pyrazolo[4,3-c]pyridin-4(5H)-one is localized to specific subcellular compartments, where it can exert its effects on cellular function . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles . For instance, 1H-pyrazolo[4,3-c]pyridin-4(5H)-one can be found in the nucleus, where it interacts with DNA and regulatory proteins to modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1h-Pyrazolo[4,3-c]pyridin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, leading to the formation of the desired pyrazolopyridine scaffold . This reaction is often catalyzed by chiral-at-metal Rh(III) complexes, which provide high yields and enantioselectivity .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound can be scaled up using similar cyclization reactions with appropriate modifications to reaction conditions to ensure safety and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of these methods.
Chemical Reactions Analysis
Types of Reactions: 1h-Pyrazolo[4,3-c]pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1h-Pyrazolo[4,3-c]pyridin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.
1H-pyrazolo[3,4-d]pyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness: 1h-Pyrazolo[4,3-c]pyridin-4-ol is unique due to its specific ring fusion and substitution patterns, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
1,5-dihydropyrazolo[4,3-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-4-3-8-9-5(4)1-2-7-6/h1-3H,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWENTSLBISOJDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 1H-pyrazolo[4,3-c]pyridin-4(5H)-one derivatives exert their anticancer effects?
A1: Studies suggest that certain derivatives, like 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP), inhibit prostate cancer cell proliferation by inducing autophagy and suppressing the mTOR/p70S6K pathway. [] This compound appears to achieve this by increasing LC3-II expression while decreasing SQSTM1/p62 expression, indicative of enhanced autophagy. [] Additionally, FMPPP elevates ERK1/2 phosphorylation and reduces mTOR and p70S6K phosphorylation in prostate cancer cells, further contributing to its antiproliferative effect. [] Another derivative, 1-(3,5-Dimethylphenyl)-6-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one, demonstrates similar anti-cancer activity by downregulating the phosphorylation of PI3K/AKT and STA3/JAK2 pathways. []
Q2: What about antimicrobial activity? How do these compounds act against microbes?
A2: While ricinine itself, a natural alkaloid containing the 1H-pyrazolo[4,3-c]pyridin-4(5H)-one core, shows limited antimicrobial activity, its derivatives show more promise. [] Notably, the acetyl ricininic acid derivative displays potent broad-spectrum activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeuroginosa, and Candida albicans. [] Further research is needed to elucidate the precise mechanism of action for these antimicrobial effects.
Q3: Is there evidence suggesting the structure of 1H-pyrazolo[4,3-c]pyridin-4(5H)-one derivatives influences their activity?
A3: Yes, the structure-activity relationship (SAR) is crucial for understanding the different activities of these compounds. For instance, the presence of specific substituents on the core structure significantly influences both antimicrobial and antiquorum sensing activity. [] The acetyl ricininic acid derivative demonstrates superior antimicrobial action compared to other derivatives and ricinine itself. [] This highlights the importance of specific structural motifs for enhancing the desired biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1489623.png)

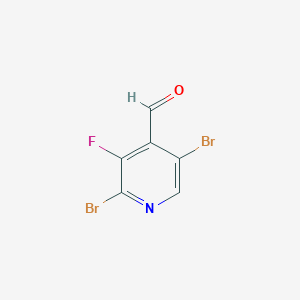
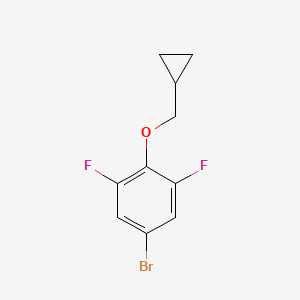
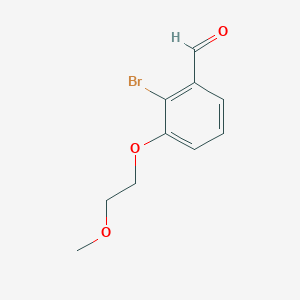
![2-[[(3R)-4-[(3-Amino-1H-pyrazol-4-yl)carbonyl]-3-methyl-1-piperazinyl]methyl]benzonitrile](/img/structure/B1489629.png)
![4-[(morpholinoamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1489630.png)
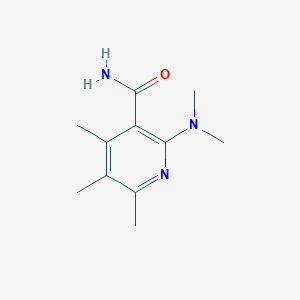

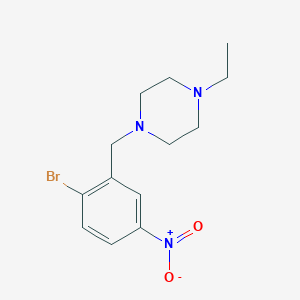
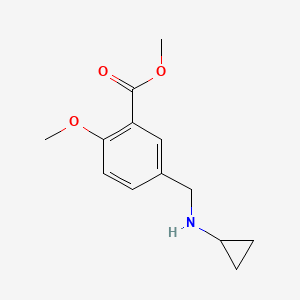

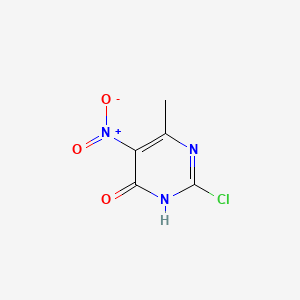
![1-(2-Chloro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1489644.png)
